Fungicidal Potency of 3,4-Dichloroisothiazole Derivatives vs. Commercial Benchmarks
A series of 21 isothiazole–thiazole hybrid derivatives bearing the 3,4-dichloroisothiazole core were synthesized and tested in vivo against Pseudoperonospora cubensis and Phytophthora infestans . The most active compound, 6u, exhibited EC₅₀ values of 0.046 mg/L (P. cubensis) and 0.20 mg/L (P. infestans), representing double-digit nanomolar potency that is competitive with commercial oxysterol-binding protein (OSBP) inhibitor fungicides such as oxathiapiprolin . The 3,4-dichloroisothiazole motif is essential for this activity; substitution with a 2-chloro-1,3-thiazole or monochloroisothiazole is not reported to confer comparable dual-target inhibition coupled with SAR gene induction . As the 3,4-dichloroisothiazole fragment of the present compound provides the anchor for this class of hybrid molecules, the compound is a validated entry point for constructing similarly potent fungicidal candidates .
| Evidence Dimension | In vivo fungicidal EC₅₀ against oomycetes |
|---|---|
| Target Compound Data | Not directly tested; serves as building block for 3,4-dichloroisothiazole-derived hybrids |
| Comparator Or Baseline | Hybrid 6u: EC₅₀ 0.046 mg/L (P. cubensis); EC₅₀ 0.20 mg/L (P. infestans). Commercial oxathiapiprolin: similar OSBP-targeted potency |
| Quantified Difference | 6u potency in low µg/L range; PAR (systemic acquired resistance) gene pr1 upregulated 43-fold at 24 h and 122-fold at 48 h |
| Conditions | In vivo pot assay; greenhouse conditions; compound applied at 6.25–400 mg/L; 24–48 h post-treatment qPCR for pr1 gene expression |
Why This Matters
For procurement decisions, this compound is not merely another chlorothiazole—it is a key starting material for a privileged scaffold whose derivatives have demonstrated ultrahigh fungicidal activity and the unique ability to activate plant systemic acquired resistance, a dual functionality that 1,3-thiazole analogs have not been shown to deliver.
- [1] Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives, RSC Adv., 2018, 8, 39593–39601. View Source
- [2] Yang D. et al., RSC Med. Chem., 2022, 13, 429–435. View Source
- [3] Nankai University, CN105622597A, 2016. View Source
